molecular formula C8H15N3O B12985493 1,4,9-Triazaspiro[5.5]undecan-2-one

1,4,9-Triazaspiro[5.5]undecan-2-one

Cat. No.: B12985493
M. Wt: 169.22 g/mol
InChI Key: DXKJFRFMQJMNGQ-UHFFFAOYSA-N
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Description

1,4,9-Triazaspiro[5.5]undecan-2-one is a chemical compound known for its unique spirocyclic structure, which consists of a spiro-connected bicyclic system containing nitrogen atoms. This compound has garnered significant interest in medicinal chemistry due to its potential as a pharmacologically active molecule, particularly as an inhibitor of certain enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and green chemistry principles may be employed to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Triazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing derivatives.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds.

Scientific Research Applications

1,4,9-Triazaspiro[5

Mechanism of Action

The mechanism of action of 1,4,9-Triazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, as a METTL3 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to changes in gene expression and cellular function, which may have therapeutic benefits in diseases such as cancer .

Comparison with Similar Compounds

1,4,9-Triazaspiro[5.5]undecan-2-one can be compared to other spirocyclic compounds and nitrogen-containing heterocycles:

    Similar Compounds: Examples include spirooxindoles, spirotetrahydroquinolines, and spiroindolines.

    Uniqueness: The presence of three nitrogen atoms in the spirocyclic core and its ability to inhibit METTL3 distinguishes this compound from other similar compounds. .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1,4,9-triazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C8H15N3O/c12-7-5-10-6-8(11-7)1-3-9-4-2-8/h9-10H,1-6H2,(H,11,12)

InChI Key

DXKJFRFMQJMNGQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNCC(=O)N2

Origin of Product

United States

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